Poly(butyl methacrylate)

Catalog No.
S3357253
CAS No.
9003-63-8
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(butyl methacrylate)

CAS Number

9003-63-8

Product Name

Poly(butyl methacrylate)

IUPAC Name

butyl 2,2-dimethylbutanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-5-7-8-12-9(11)10(3,4)6-2/h5-8H2,1-4H3

InChI Key

POIJYXVHIPYSMF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)(C)CC

Canonical SMILES

CCCCOC(=O)C(C)(C)CC

PBMA is a transparent thermoplastic []. It is formed by the polymerization of butyl methacrylate monomers, which can be derived from methacrylic acid and butanol []. PBMA is biocompatible and offers good stability, making it valuable for research in various fields [, ].


Molecular Structure Analysis

PBMA is a chain-like molecule where each repeating unit consists of a butyl group (CH3CH2CH2CH2-) attached to a methacrylate group (CH2-C(CH3)(COO)-). This structure gives PBMA several key features:

  • The ester group (COO) contributes to its solubility in organic solvents [].
  • The bulky butyl group creates steric hindrance, influencing how PBMA interacts with other molecules [].

Chemical Reactions Analysis

Synthesis

PBMA is commonly synthesized through free radical polymerization, where initiator molecules trigger the growth of polymer chains from butyl methacrylate monomers [].

(CH2=C(CH3)(COOCH2CH2CH2CH3))n --> PBMA

Decomposition

At high temperatures, PBMA can undergo thermal decomposition, releasing gaseous products like carbon dioxide, methane, and isobutylene [].

Other Reactions

PBMA can be further modified through various chemical reactions to create copolymers with different properties, useful for specific research needs [].


Physical And Chemical Properties Analysis

  • Melting point: 50 °C (estimated) []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like acetone, chloroform, and toluene []
  • Stability: Stable at room temperature, but degrades at high temperatures []

The mechanism of action of PBMA depends on the specific application in scientific research. Here are two examples:

  • Drug Delivery: PBMA nanoparticles can be used as carriers for drug delivery. The hydrophobic interior of the nanoparticles can encapsulate drugs, while the hydrophilic exterior allows for interaction with biological systems. The release of the drug can be controlled by designing the PBMA structure.
  • Tissue Engineering: PBMA can be used as a scaffold for tissue engineering. Cells can adhere to the PBMA surface and grow, potentially mimicking natural tissues. The properties of PBMA can be tailored to influence cell behavior.

Polymer Chemistry and Material Science

  • Synthesis and Characterization

    PBMA serves as a model system for studying free radical polymerization kinetics due to its well-defined reaction mechanisms []. Researchers can modify the polymerization process to control the molecular weight, chain architecture, and functional groups of PBMA, allowing for the creation of tailored materials with specific properties [].

  • Blends and Composites

    PBMA is frequently used as a matrix material for the development of polymer blends and composites. Its compatibility with various other polymers and nanoparticles enables the design of materials with enhanced mechanical strength, thermal stability, and conductivity [].

Drug Delivery and Biomaterials

  • Controlled Drug Release

    PBMA's biocompatible and tunable properties make it a valuable material for controlled drug delivery systems. Researchers can design PBMA-based nanoparticles or hydrogels to encapsulate drugs and release them in a sustained manner over time [].

  • Tissue Engineering

    PBMA can be modified to mimic the extracellular matrix, the natural scaffolding that supports cell growth. This allows researchers to create scaffolds for tissue engineering applications, promoting cell attachment, proliferation, and differentiation for tissue regeneration [].

XLogP3

3.1

General Manufacturing Information

2-Propenoic acid, 2-methyl-, butyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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